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CAS No.: 1352395-99-3

Cat. No.: B3233266

Get Quote

Executive Summary
The 3-Fluoro-5-azaindole moiety represents a privileged pharmacophore in modern drug

discovery, serving as a high-precision bioisostere of the indole and purine ring systems.[1]

Unlike the more ubiquitous 7-azaindole (found in drugs like Vemurafenib), the 5-azaindole

scaffold offers a distinct vector for hydrogen bonding and electrostatic complementarity.

This technical guide analyzes the Mechanism of Action (MoA) of 3-fluoro-5-azaindole
derivatives, focusing on their dual utility:

Kinase Inhibition: Acting as ATP-competitive hinge binders where the N5-nitrogen and N1-

hydrogen form critical bidentate interactions.

Viral Polymerase Inhibition: Specifically targeting the PB2 subunit of the Influenza A virus,

blocking "cap-snatching."

The inclusion of the fluorine atom at the C3 position is not merely decorative; it is a strategic

medicinal chemistry modification designed to block metabolic oxidation (CYP450-mediated)

and modulate the pKa of the pyrrole NH, thereby tuning binding affinity.
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Part 1: Structural Logic & Pharmacochemistry
The 5-Azaindole Core vs. Indole
The 5-azaindole (pyrrolo[3,2-c]pyridine) core differs from indole by the insertion of a nitrogen

atom at position 5.[2] This modification fundamentally alters the electronic landscape of the

molecule:

H-Bond Acceptor: The N5 nitrogen provides a lone pair in the major groove, allowing for

interaction with backbone amides (e.g., in the kinase hinge region) or water networks.

Acidity: The electron-withdrawing nature of the pyridine ring increases the acidity of the N1-H

(pyrrole), making it a stronger hydrogen bond donor than a standard indole.

The Role of C3-Fluorine
The C3 position of an indole/azaindole is electron-rich and highly susceptible to electrophilic

attack and metabolic oxidation.

Metabolic Blockade: Substitution with Fluorine (Van der Waals radius ~1.47 Å, similar to H)

blocks oxidation without imposing significant steric penalties, extending the in vivo half-life (

).

Electronic Tuning: Fluorine's high electronegativity pulls electron density, further lowering the

pKa of the N1-H and potentially strengthening H-bonds with target proteins.

Visualization: Pharmacophore Logic
The following diagram illustrates the functional zones of the scaffold.
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Figure 1: Pharmacophore dissection of the 3-fluoro-5-azaindole scaffold showing critical

binding vectors and stability modifications.

Part 2: Mechanism of Action (MoA)
Primary Mechanism: ATP-Competitive Kinase Inhibition
In the context of oncology (e.g., targeting Cdc7, ALK, or Aurora Kinases), 3-fluoro-5-azaindole
derivatives function as ATP mimetics.

Binding Mode: The molecule lodges into the ATP-binding pocket.

Hinge Interaction:

N1-H bonds with the carbonyl oxygen of a hinge residue (e.g., Glu or Leu).

N5 accepts a hydrogen bond from the backbone amide nitrogen of a residue typically

located n+2 residues away in the hinge sequence.

Selectivity: The 5-aza placement (vs. 7-aza) alters the vector of the H-bond acceptor,

allowing these inhibitors to target kinases where the hinge geometry disfavors 7-azaindoles

or indoles.

Specialized Mechanism: Influenza PB2 Inhibition
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Recent high-impact research (e.g., Vertex Pharmaceuticals, Janssen) has validated 5-fluoro-5-

azaindoles as potent inhibitors of the PB2 subunit of the Influenza A polymerase.

The Target: The PB2 subunit is responsible for "cap-snatching"—binding the 5' cap of host

mRNA to prime viral replication.[3]

The Inhibition: The 3-fluoro-5-azaindole moiety binds to the cap-binding pocket of PB2.

Pi-Stacking: The flat aromatic system stacks between H357 and F404 residues.

Salt Bridge: Functional groups attached to the core often extend to form salt bridges with

R355 or K376.

Result: The virus cannot hijack host mRNA caps, halting viral transcription.

Mechanistic Pathway Diagram
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Figure 2: Dual mechanistic pathways of the scaffold in Oncology (Kinase) and Virology (PB2).

[3]

Part 3: Experimental Protocols
Synthesis of the Scaffold (Suzuki-Miyaura Approach)
Rationale: Accessing the core usually involves cross-coupling a halogenated azaindole with a

boronic acid.

Protocol:

Starting Material: 3-bromo-5-fluoro-5-azaindole (or 5-fluoro-azaindole-3-boronate).

Reagents: Aryl halide/boronic acid, Pd(dppf)Cl2 (5 mol%), K2CO3 (3 equiv).

Solvent: Dioxane:Water (4:1).

Conditions: Degas with Nitrogen. Heat to 90°C for 4–12 hours.

Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

Purification: Silica gel chromatography (Hexane:EtOAc gradient).

In Vitro Kinase Assay (LANCE Ultra / FRET)
Rationale: To validate ATP-competitive binding.
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Step Action Critical Parameter

1 Enzyme Prep

Dilute Kinase (e.g., Cdc7) to

2nM in assay buffer (50mM

HEPES, 10mM MgCl2).

2 Compound Addition

Add 3-Fluoro-5-azaindole

derivative (serial dilution in

DMSO). Final DMSO < 1%.

3 ATP/Substrate
Add ATP (at Km) and ULight-

labeled peptide substrate.

4 Incubation
Incubate at RT for 60 min

(equilibrium binding).

5 Detection

Add Europium-anti-phospho-

antibody + EDTA (to stop

reaction).

6 Readout
Measure TR-FRET (Ex 320nm

/ Em 665nm).

Metabolic Stability Assay (Microsomal Stability)
Rationale: To confirm the stabilizing effect of the 3-Fluoro substitution.

Incubation: Incubate 1 µM compound with human liver microsomes (0.5 mg/mL) and NADPH

(1 mM) at 37°C.

Sampling: Aliquot at 0, 15, 30, 60 min.

Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

).
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Part 4: Data Summary & Comparative Analysis
Table 1: Structure-Activity Relationship (SAR) of Azaindole Modifications

Scaffold Variant
Hinge Binding
(Donor/Acceptor)

Metabolic Stability Key Application

Indole N1 (Donor) / None Low (C3 oxidation) General Scaffold

7-Azaindole
N1 (Donor) / N7

(Acceptor)
Moderate Vemurafenib (BRAF)

5-Azaindole
N1 (Donor) / N5

(Acceptor)
Moderate Kinase / PB2

3-Fluoro-5-Azaindole
N1 (Strong Donor) /

N5 (Acceptor)
High (C3 Blocked)

Next-Gen PB2 &

Kinase Inhibitors
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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